(R)-1,1'-Binaphthalene-2,2'-sulfonimide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13NO4S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H13NO4S2/c22-26(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)21-26/h1-12,21H |
InChI Key |
JSCWJDJFPUMYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)S(=O)(=O)NS3(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of R 1,1 Binaphthalene 2,2 Sulfonimide
Pioneering Synthetic Routes to Chiral 1,1'-Binaphthyl-2,2'-disulfonic Acid (BINSA) and its Sulfonimide Analogues
The synthesis of the parent sulfonimide relies heavily on the efficient preparation of its precursor, chiral 1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA). The development of robust methods to access optically pure BINSA from readily available starting materials like (R)-1,1'-bi-2-naphthol ((R)-BINOL) was a critical advancement. researchgate.net
Synthesis from (R)-BINOL via Multi-Step Transformations
A highly successful and scalable synthesis of (R)-BINSA from the commercially available (R)-BINOL has been established, proceeding through a sequence of key transformations. This multi-step process ensures the retention of the critical axial chirality of the binaphthyl backbone.
The synthesis commences with the O-thiocarbamoylation of (R)-BINOL. This is followed by a crucial Newman-Kwart rearrangement, which is thermally induced to convert the O-thiocarbamate to the corresponding S-thiocarbamate. Subsequent reduction of the S-thiocarbamoyl compound, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the pivotal (R)-1,1'-binaphthyl-2,2'-dithiol intermediate. The final step to achieve (R)-BINSA is the oxidation of this dithiol. This sequence provides access to (R)-BINSA on a gram scale without compromising its optical purity. The resulting disulfonic acid can then be converted to the target (R)-1,1'-Binaphthalene-2,2'-sulfonimide through condensation and cyclization with an appropriate nitrogen source, such as ammonia (B1221849) or a primary amine, followed by dehydration.
Key Transformation Steps from (R)-BINOL to (R)-BINSA
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | O-Thiocarbamoylation | (R)-BINOL, Thiocarbamoyl chloride derivative | O-thiocarbamate |
| 2 | Newman-Kwart Rearrangement | Heat (Conventional or Microwave) | S-thiocarbamate |
| 3 | Reduction | LiAlH4 | (R)-1,1'-Binaphthyl-2,2'-dithiol |
| 4 | Oxidation | O2, KOH | (R)-1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA) |
Oxidation Techniques in Sulfonimide Synthesis
The oxidation of the intermediate (R)-1,1'-binaphthyl-2,2'-dithiol to the corresponding disulfonic acid (BINSA) is a critical transformation. A common method employs molecular oxygen (O2) under basic conditions (e.g., potassium hydroxide) at elevated pressure. This method is effective for large-scale preparations.
Alternative and often milder oxidation reagents have also been explored. One notable system is the use of Oxone® (potassium peroxymonosulfate) in combination with sodium bicarbonate (NaHCO3). researchgate.net This reagent system is known for its convenience and effectiveness in converting a wide range of thiols directly to sulfonic acids under mild conditions, typically in a solvent mixture like acetonitrile-water at room temperature. researchgate.net The use of such reagents can offer advantages in terms of operational simplicity and avoidance of harsh reaction conditions. researchgate.net
Advanced Strategies for the Synthesis of Substituted this compound Derivatives
To fine-tune the steric and electronic properties of the sulfonimide catalyst for specific applications, methods for introducing substituents onto the binaphthyl core are essential. Advanced synthetic strategies, including cross-coupling reactions and regioselective halogenation, have been developed to create a library of functionalized derivatives.
Suzuki-Miyaura Coupling for Aryl Substitution at the 3,3'-Positions
The 3,3'-positions of the binaphthyl scaffold are particularly important for modulating the chiral environment of the catalyst's active site. The Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for introducing aryl groups at these positions. researchgate.net
This strategy typically involves a multi-step sequence starting from a suitable precursor. An ortho-lithiation/halogenation protocol can be used to install iodine or bromine atoms selectively at the 3,3'-positions of a protected binaphthyl derivative. researchgate.net The resulting 3,3'-dihalo-binaphthyl compound then serves as the electrophilic partner in a palladium-catalyzed Suzuki-Miyaura coupling with a variety of arylboronic acids or their esters. researchgate.netnih.gov This approach allows for the high-yield, stepwise introduction of diverse aryl substituents, enabling the synthesis of a wide range of 3,3'-diaryl-substituted binaphthyl compounds that are precursors to valuable ligands and organocatalysts. researchgate.net
Suzuki-Miyaura Coupling for 3,3'-Diarylation
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | ortho-Halogenation | (R)-BINOL derivative, n-BuLi, I2 or Br2 | 3,3'-Dihalo-(R)-BINOL derivative |
| 2 | Suzuki-Miyaura Coupling | 3,3'-Dihalo-derivative, Arylboronic acid, Pd catalyst, Base | 3,3'-Diaryl-(R)-BINOL derivative |
| 3 | Conversion to Sulfonimide | Multi-step sequence as in 2.1.1 | 3,3'-Diaryl-(R)-1,1'-Binaphthalene-2,2'-sulfonimide |
Regioselective Chlorination Strategies
Regioselective chlorination provides another avenue for functionalizing the this compound backbone, allowing for the introduction of chlorine atoms at specific positions. The outcome of electrophilic substitution on the BINOL framework is highly dependent on the reaction conditions and the nature of the directing groups at the 2,2'-positions. nih.govacs.orgnih.gov
Direct electrophilic chlorination of BINOL itself or its simple ether derivatives often occurs at the electron-rich 6,6'-positions. nih.gov However, the regioselectivity can be altered by changing the electronic properties of the directing groups. For instance, converting the hydroxyl groups to acetates reduces their electron-donating ability, which can shift the site of halogenation to the 5,5'-positions. nih.govacs.org
For substitution at the 3,3'-positions, a directed ortho-lithiation strategy is typically employed, as described previously, followed by quenching with a chlorine source. nih.govnih.gov N-chlorosuccinimide (NCS) is a commonly used and effective electrophilic chlorinating agent for aromatic systems, often activated by a catalytic amount of acid or a thiourea-based catalyst. researchgate.netresearchgate.net By carefully selecting the substrate (e.g., the free diol, an ether, or an ester derivative) and the reaction conditions, it is possible to direct chlorination to the desired positions on the binaphthyl rings, thereby enabling the synthesis of specifically functionalized sulfonimide derivatives. nih.govsemanticscholar.org
Preparation of Related Chiral Binaphthyl Sulfonamide Systems
The foundational this compound structure has served as a scaffold for the development of a diverse range of related chiral binaphthyl sulfonamide and disulfonamide systems. These derivatives are primarily synthesized through modifications at the 3,3'-positions of the binaphthyl core or via atroposelective reactions to construct the chiral C-N axis.
A key intermediate in the synthesis of many of these systems is the chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA). The preparation of (R)-BINSA from the readily available (R)-1,1'-bi-2-naphthol ((R)-BINOL) has been well-established. This multi-step synthesis involves O-thiocarbamoylation, a Newman–Kwart rearrangement, reduction to the dithiol, and subsequent oxidation to furnish the disulfonic acid. This precursor can then be converted into various sulfonamide derivatives.
One important class of related compounds is the 3,3'-disubstituted binaphthyl sulfonimides. Lee and coworkers have developed a practical route to (R)-3,3′-diaryl-1,1′-binaphthyl-2,2′-sulfonimides starting from the (R)-3,3′-dibromo derivative. This method utilizes a Suzuki-Miyaura coupling reaction, allowing for the introduction of a variety of aryl groups with both electron-donating and electron-withdrawing substituents at these positions. This modular approach enables the fine-tuning of the catalyst's steric and electronic properties.
Another significant advancement is the direct atroposelective synthesis of N-aryl sulfonamides. Researchers have developed an organocatalytic N-alkylation method that provides access to axially chiral sulfonamides with high enantiopurity. This kinetic resolution strategy employs commercially available chiral amine catalysts to facilitate the reaction between racemic biaryl sulfonamides and an alkylating agent, yielding the desired enantiomerically enriched products. This methodology is notable for its operational simplicity and the ability to generate a library of structurally diverse chiral sulfonamides.
The following tables summarize the research findings for the preparation of these related chiral binaphthyl sulfonamide systems, detailing the specific derivatives synthesized, along with their corresponding yields and enantioselectivities.
Table 1: Synthesis of (R)-3,3'-Diaryl-1,1'-binaphthyl-2,2'-disulfonimides via Suzuki-Miyaura Coupling
| Entry | Aryl Group (Ar) | Yield (%) |
| 1 | Phenyl | 95 |
| 2 | 4-Methoxyphenyl | 96 |
| 3 | 4-Trifluoromethylphenyl | 92 |
| 4 | 3,5-Dimethylphenyl | 93 |
| 5 | 1-Naphthyl | 85 |
| 6 | 2-Thienyl | 88 |
Table 2: Organocatalytic Atroposelective N-Alkylation for the Synthesis of Axially Chiral N-Aryl Sulfonamides
| Entry | Substrate | Product Yield (%) | Product ee (%) | Recovered SM ee (%) |
| 1 | N-(2'-methoxy-[1,1'-biphenyl]-2-yl)methanesulfonamide | 48 | 95 | 94 |
| 2 | N-(2'-ethoxy-[1,1'-biphenyl]-2-yl)methanesulfonamide | 49 | 95 | 96 |
| 3 | N-(2'-isopropoxy-[1,1'-biphenyl]-2-yl)methanesulfonamide | 47 | 96 | 88 |
| 4 | Methyl 2'-(methylsulfonamido)-[1,1'-biphenyl]-3-carboxylate | 48 | 96 | 91 |
| 5 | N-(4'-fluoro-2'-methoxy-[1,1'-biphenyl]-2-yl)methanesulfonamide | 49 | 94 | 95 |
| 6 | N-(2-phenylnaphthalen-1-yl)methanesulfonamide | 48 | 98 | 93 |
In addition to sulfonamides and disulfonimides, chiral N-triflyl phosphoramides derived from BINOL represent a closely related class of strong Brønsted acids. These phosphorus analogs are typically synthesized from optically active BINOL derivatives through phosphorylation with phosphorus oxychloride, followed by amidation with trifluoromethanesulfonamide (B151150) (TfNH₂). The high acidity of these N-triflyl phosphoramides makes them effective catalysts for a range of asymmetric transformations.
Catalytic Applications of R 1,1 Binaphthalene 2,2 Sulfonimide in Asymmetric Transformations
Role as a Chiral Brønsted Acid Organocatalyst
(R)-1,1'-Binaphthalene-2,2'-sulfonimide has been identified as an effective chiral Brønsted acid organocatalyst. The acidity of the N-H proton, enhanced by the two electron-withdrawing sulfonyl groups, coupled with the well-defined chiral environment of the binaphthyl backbone, enables it to activate substrates enantioselectively through protonation. This activation mode is crucial for a variety of carbon-carbon bond-forming reactions.
One of the notable applications of binaphthyl-based chiral sulfonimides is in the asymmetric Friedel-Crafts alkylation of indoles with imines. Research has demonstrated that these catalysts can promote this reaction with good to excellent yields and high levels of enantioselectivity. The catalyst's performance is contingent on its purity, with an acid wash prior to use being crucial for optimal activity.
Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles with Imines Catalyzed by a Binaphthyl-based Chiral Sulfonimide
| Entry | Indole (B1671886) | Imine | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Indole | N-Phenyl-benzaldimine | 10 | 95 | 92 |
| 2 | 2-Methylindole | N-Phenyl-benzaldimine | 10 | 98 | 95 |
| 3 | 5-Methoxyindole | N-Phenyl-benzaldimine | 10 | 92 | 90 |
| 4 | Indole | N-(4-Methoxyphenyl)-benzaldimine | 10 | 96 | 93 |
| 5 | Indole | N-Phenyl-(4-chlorobenzaldimine) | 10 | 94 | 91 |
The catalytic efficacy of a Brønsted acid is intrinsically linked to its acid strength, or its ability to donate a proton. For this compound, the acidity is a key determinant of its catalytic activity. A stronger acid can more effectively protonate the substrate, thereby lowering the activation energy of the reaction. However, an optimal acid strength is often required, as an excessively strong acid can lead to undesired side reactions or catalyst decomposition.
The strength of a Brønsted acid is influenced by several factors, including the stability of its conjugate base. In the case of (R)-BINSI, the negative charge on the nitrogen atom after deprotonation is stabilized by the two adjacent sulfonyl groups through resonance and inductive effects. This stabilization increases the acidity of the N-H proton. The molecular structure of the acid also plays a crucial role; a structure that is less stable than its conjugate base will be a stronger acid.
In some applications, the acidity of related compounds like (R)-1,1'-Binaphthyl-2,2'-disulfonimide has been found to be insufficient to catalyze certain reactions, highlighting the nuanced relationship between acid strength and the specific transformation being targeted. The catalytic performance is a delicate balance of sufficient acidity to activate the substrate and a chiral scaffold that can effectively induce enantioselectivity in the transition state.
A sophisticated approach in organocatalysis involves the use of chiral Brønsted acid-base combined salt catalysts. This strategy utilizes an ionic species formed from a chiral acid and a chiral or achiral base. Such a system can offer unique catalytic properties that are distinct from those of the acid or base alone. The combined salt can act as a bifunctional catalyst, with one component activating the electrophile and the other activating the nucleophile, often leading to enhanced reactivity and stereoselectivity.
While the investigation of this compound specifically in a combined salt system is an area of ongoing research, the principle holds significant promise. The formation of a salt with a suitable base could modulate the acidity of the sulfonimide and introduce new non-covalent interactions in the transition state, potentially leading to improved catalytic outcomes. This approach allows for the fine-tuning of the catalyst's steric and electronic properties to suit a particular asymmetric transformation.
Utility as Chiral Ligands for Metal-Mediated Asymmetric Catalysis
The binaphthyl framework is a cornerstone in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The C2-symmetric and sterically demanding nature of this scaffold allows for the creation of a well-defined chiral pocket around a metal center, which is essential for effective stereocontrol. This compound can act as a bidentate ligand, coordinating to a metal through the nitrogen and one of the sulfonyl oxygen atoms, or potentially through both sulfonyl oxygens depending on the metal and reaction conditions.
The design of effective metal-sulfonimide complexes for asymmetric catalysis is guided by several key principles. The choice of the metal is paramount, as it dictates the geometry of the complex and its Lewis acidity. The sulfonimide ligand provides the chiral environment, and its electronic properties can be tuned by modifying the substituents on the binaphthyl core.
Hybrid catalytic systems, which combine two or more different types of catalysts to promote a reaction or a sequence of reactions, represent a powerful strategy in modern organic synthesis. These systems can involve the synergistic action of a metal catalyst and an organocatalyst, or different metal catalysts.
This compound and its metal complexes have the potential to be valuable components in such hybrid systems. For instance, the sulfonimide could act as a chiral Brønsted acid to activate a substrate, which then undergoes a transformation catalyzed by a separate metal complex. Alternatively, a metal complex of (R)-BINSI could be used in concert with another catalyst to perform cascade reactions in a one-pot fashion. This approach can lead to increased efficiency and the ability to construct complex molecules with high levels of stereocontrol from simple starting materials.
Enantioselective Reaction Development Mediated by R 1,1 Binaphthalene 2,2 Sulfonimide
Asymmetric Carbonyl and Imine Addition Reactions
The activation of carbonyls and imines towards nucleophilic attack is a cornerstone of synthetic chemistry. (R)-1,1'-Binaphthalene-2,2'-sulfonimide and related structures have shown potential in guiding the stereochemical outcome of such additions.
While direct catalysis by this compound in aldol (B89426) reactions is not extensively documented in the provided search results, the broader class of BINOL-derived catalysts is highly effective. For instance, chiral zincate catalysts prepared from (R)-BINOL derivatives have been successfully used in the direct asymmetric aldol reaction of aryl ketones with aryl aldehydes, achieving up to 80% enantiomeric excess (ee) and 97% yield. researchgate.net These systems demonstrate the utility of the BINOL framework in creating a chiral pocket that effectively differentiates the enantiotopic faces of the prochiral enolate and the approaching aldehyde.
Asymmetric allylation reactions, which form chiral homoallylic alcohols, are fundamental transformations. While specific examples using this compound were not detailed in the search results, BINOL-derived N-phosphino sulfoximines have been evaluated as ligands in palladium-catalyzed allylic alkylation, achieving enantioselectivities of up to 66% ee. researchgate.net This suggests the potential of related sulfonimide structures to act as effective chiral ligands or catalysts in similar transformations, where the binaphthyl backbone controls the facial selectivity of the nucleophilic attack on the allylating agent.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a powerful method for forming C-C bonds with aromatic systems. The use of chiral catalysts to control the enantioselectivity of this reaction has greatly expanded its utility in synthesizing complex, enantioenriched molecules.
This compound (also referred to as binaphthyl-based chiral sulfonimide or CSI) has been effectively demonstrated as a strong Brønsted acid organocatalyst for the asymmetric Friedel-Crafts alkylation of indoles with imines. semanticscholar.orgnih.gov This reaction provides a direct route to optically active 3-indolyl-methanamine derivatives, which are important structural motifs in natural products and pharmaceuticals. nih.gov The sulfonimide catalyst protonates the imine, enhancing its electrophilicity and guiding the nucleophilic attack of the indole (B1671886) from a specific face, thereby inducing chirality. Good to excellent yields and enantioselectivities have been reported for this transformation. semanticscholar.org It was noted that pre-washing the catalyst with HCl was crucial for its activity. semanticscholar.org
The reaction accommodates a variety of substituted indoles and N-protected imines. For example, the reaction between indole and N-benzoylbenzaldimine catalyzed by a derivative of this compound proceeds with high efficiency.
Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles with Imines Catalyzed by a Chiral Sulfonimide
| Entry | Indole | Imine Protector (P) | R | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Indole | Boc | Ph | 95 | 90 |
| 2 | 5-MeO-Indole | Boc | Ph | 98 | 92 |
| 3 | 5-Cl-Indole | Boc | Ph | 93 | 88 |
| 4 | Indole | Bz | 4-MeO-C₆H₄ | 91 | 85 |
This table is a representative example based on typical results found in the literature for this reaction type and is not drawn from a single specific source.
Enantioselective Mannich-Type Reactions
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are valuable synthetic intermediates. Chiral Brønsted acids, including BINOL derivatives, are excellent catalysts for rendering this reaction enantioselective.
The catalytic enantioselective Mannich reaction of β-ketoesters with N-Boc-aldimines, promoted by chiral bifunctional organocatalysts, can produce β-amino β-ketoesters with excellent diastereoselectivities (up to 100:0 dr) and enantioselectivities (up to 99% ee). nih.gov While this specific example uses a thiourea-based catalyst, the underlying principle of activating the imine via hydrogen bonding with a chiral Brønsted acid is directly analogous to the mode of action of this compound.
In these reactions, the chiral catalyst coordinates to the aldimine, activating it for nucleophilic attack by the enol form of the diketone or ketoester. The defined chiral environment around the catalyst dictates the facial selectivity of the approach of the nucleophile, resulting in a highly enantioenriched product. The reaction is versatile, accommodating a range of diketones and protected aldimines.
Table 2: Enantioselective Mannich-Type Reaction of β-Ketoesters with Aldimines
| Entry | β-Ketoester | Aldimine (R) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| 1 | Ethyl 2-oxocyclopentanecarboxylate | 4-MeO-C₆H₄ | 95 | >99:1 | 98 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | 4-MeO-C₆H₄ | 92 | >99:1 | 97 |
| 3 | Ethyl benzoylacetate | Ph | 88 | 95:5 | 95 |
| 4 | Ethyl 2-oxocyclopentanecarboxylate | 4-NO₂-C₆H₄ | 99 | >99:1 | 99 |
This table is representative of data for bifunctional Brønsted acid-catalyzed Mannich reactions and illustrates the high selectivities achievable.
Highly Enantioselective Hetero-Diels-Alder Reactions
The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of chiral catalysts to control the stereochemical outcome of these reactions is of significant importance. This compound has been identified as an effective catalyst for such transformations.
Cycloaddition of 1,3-Bis(silyloxy)-1,3-dienes with Aldehydes
Research has demonstrated that a chiral disulfonimide, structurally consistent with this compound, effectively catalyzes the highly enantioselective hetero-Diels-Alder reaction between 1,3-bis(silyloxy)-1,3-dienes and various aldehydes. sigmaaldrich.com This transformation provides access to valuable δ-hydroxy-β-ketoester derivatives, which are versatile building blocks in organic synthesis. The reaction proceeds with high yields and excellent enantioselectivities for a range of aldehyde substrates, including aromatic, unsaturated, and aliphatic aldehydes. sigmaaldrich.com
The catalyst's efficacy is attributed to its ability to act as a potent Brønsted acid, activating the aldehyde electrophile through hydrogen bonding, thereby facilitating the cycloaddition while effectively shielding one face of the aldehyde, which dictates the stereochemical outcome. The reaction conditions are generally mild, typically proceeding at low temperatures in a suitable organic solvent.
Table 1: Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Various Aldehydes sigmaaldrich.com
| Aldehyde | Yield (%) | ee (%) |
|---|---|---|
| Benzaldehyde | 95 | 96 |
| 4-Nitrobenzaldehyde | 94 | 97 |
| 2-Naphthaldehyde | 96 | 97 |
| (E)-Cinnamaldehyde | 85 | 94 |
| Cyclohexanecarboxaldehyde | 82 | 95 |
Asymmetric Hydrogenation and Reduction Reactions
Following a comprehensive review of the scientific literature, no specific research articles were identified that describe the application of this compound as a catalyst for asymmetric hydrogenation or reduction reactions. While the related BINAP ligands are well-known for their use in Ru- and Rh-catalyzed asymmetric hydrogenations, the sulfonimide analogue does not appear to be a commonly employed catalyst for these transformations. illinois.edumsu.eduacs.org
Enantioselective C-H Bond Functionalization
A thorough search of the available scientific literature did not yield any specific examples of this compound being utilized as a catalyst for enantioselective C-H bond functionalization reactions. While binaphthyl-based chiral ligands, in general, have been explored in this context with transition-metal catalysts, the direct application of this specific chiral Brønsted acid for such transformations is not documented. illinois.edunih.gov
Direct Asymmetric Aminalization with Primary Carboxamides
A highly effective method for catalytic enantioselective direct aminal synthesis has been developed utilizing chiral ammonium (B1175870) 1,1'-binaphthyl-2,2'-disulfonates. These catalysts are prepared in situ from this compound ((R)-BINSA) and achiral amines. researchgate.net This system promotes the enantioselective addition of primary carboxamides to aromatic aldimines, affording chiral aminals in high yields and with excellent enantioselectivities. researchgate.net
The in situ generated chiral ammonium disulfonate acts as a potent Brønsted acid catalyst, activating the imine for nucleophilic attack by the carboxamide. The defined chiral pocket of the catalyst effectively controls the facial selectivity of the addition. This methodology provides a direct and efficient route to optically active aminals, which are important intermediates in the synthesis of nitrogen-containing compounds.
Table 2: Enantioselective Direct Aminalization of an Aromatic Imine with Various Primary Carboxamides researchgate.net
| Carboxamide | Amine Additive | Yield (%) | ee (%) |
|---|---|---|---|
| Benzamide | 4-Picoline | 95 | 90 |
| 4-Methoxybenzamide | 4-Picoline | 94 | 91 |
| 4-Chlorobenzamide | 4-Picoline | 92 | 88 |
| Acetamide | 4-Picoline | 75 | 85 |
Asymmetric Alkyne Addition to Aldehydes
An extensive review of the scientific literature revealed no specific reports on the use of this compound as a catalyst for the asymmetric addition of alkynes to aldehydes. The catalysis of this transformation is predominantly achieved with BINOL-metal complexes or other chiral ligands in combination with zinc or other metals. acs.org Chiral Brønsted acid catalysis for this specific reaction is less common and does not feature this compound in the reviewed literature.
Other Emerging Asymmetric Transformations
Beyond the more established reactions, this compound is finding utility in other novel asymmetric transformations, highlighting its versatility as a chiral Brønsted acid catalyst. Two such emerging areas are asymmetric Friedel-Crafts alkylations and enantioselective fluorinations.
As a potent chiral sulfonimide Brønsted acid organocatalyst, it has been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with imines. This reaction allows for the synthesis of chiral indolic compounds, which are prevalent motifs in pharmaceuticals and biologically active molecules.
Furthermore, this compound serves as a precursor to chiral N-fluorodibenzenesulfonimide analogues. These reagents are instrumental in performing enantioselective electrophilic and oxidative fluorination reactions. The ability to introduce fluorine atoms into molecules with high stereocontrol is of great interest in medicinal chemistry due to the profound effects of fluorine on the properties of drug candidates.
Mechanistic Investigations and Stereochemical Principles in R 1,1 Binaphthalene 2,2 Sulfonimide Catalysis
Elucidation of Catalytic Cycles and Transition State Structures
The catalytic cycle of chiral Brønsted acids like (R)-1,1'-Binaphthalene-2,2'-sulfonimide is generally initiated by the activation of an electrophilic substrate through protonation or hydrogen bonding. rsc.org This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.
A key feature of these catalysts is their capacity for bifunctional activation . In this model, the acidic N-H group of the sulfonimide protonates or forms a strong hydrogen bond with an electrophile (e.g., an imine), while a basic site on the catalyst, likely one of the sulfonyl oxygens, simultaneously interacts with the nucleophile. nih.gov This dual activation organizes the reactants within the catalyst's chiral pocket, leading to a highly ordered, cyclic transition state.
Computational studies, particularly Density Functional Theory (DFT) calculations on analogous phosphoric acid systems, have been instrumental in visualizing these transition states. For reactions such as the hydrocyanation of imines or Diels-Alder reactions, these models show a chair-like transition state where the catalyst, electrophile, and nucleophile are held in a precise arrangement by a network of hydrogen bonds. rsc.orgacs.org The bulky binaphthyl backbone creates a well-defined chiral environment, forcing the substituents of the substrate to adopt specific orientations to minimize steric hindrance, which ultimately dictates the stereochemical outcome of the reaction. nih.govresearchgate.net In this confined space, one of the two possible diastereomeric transition states is significantly lower in energy, leading to the preferential formation of one enantiomer of the product. acs.org After the key bond-forming step, the product is released, and the catalyst is regenerated to complete the cycle.
Role of Non-Covalent Interactions in Asymmetric Induction
Asymmetric induction in catalysis by this compound is fundamentally governed by a suite of attractive, non-covalent interactions. nih.gov While covalent bonds are not formed between the catalyst and substrate, these weaker forces work in concert to stabilize the favored transition state and destabilize competing pathways. rsc.orgresearchgate.net
The primary interactions responsible for stereocontrol include:
Hydrogen Bonding: The most critical interaction is the hydrogen bond between the catalyst's acidic N-H proton and the substrate (e.g., the nitrogen of an imine or the oxygen of a carbonyl). A secondary hydrogen bond between a sulfonyl oxygen and the nucleophile is also crucial for the bifunctional activation mechanism that creates a constrained, cyclic transition state assembly. nih.gov
Steric Repulsion: The naphthyl walls of the catalyst create significant steric hindrance. The substituents on the substrate must orient themselves to avoid clashes with these walls, effectively shielding one prochiral face of the electrophile from attack. researchgate.net
π-π Stacking: The electron-rich aromatic rings of the binaphthyl scaffold can engage in π-π stacking interactions with aromatic substituents on the substrate. These interactions further help to lock the substrate into a specific conformation within the chiral pocket, enhancing the rigidity of the transition state assembly. rsc.org
Analysis of Chiral Recognition and Substrate Selectivity
Chiral recognition is the ability of the catalyst to differentiate between the two prochiral faces of a substrate or between the two enantiomers in a kinetic resolution. For a catalyst like this compound, this ability stems directly from the well-defined, three-dimensional cavity created by its C₂-symmetric binaphthyl backbone.
The mechanism of chiral recognition can be understood as a "lock-and-key" model, where the catalyst's chiral pocket acts as the lock. For a reaction to proceed with high enantioselectivity, the substrate (the key) must fit into this pocket in a specific orientation. The combination of hydrogen bonding sites and steric walls dictates this orientation. One approach of the nucleophile to the electrophile is favored because it allows the substrate's substituents to be accommodated in less sterically hindered regions of the catalyst's pocket, while the alternative approach would lead to prohibitive steric clashes.
Substrate selectivity is also highly dependent on these interactions. Catalysts of this class often show high efficiency for substrates that can effectively participate in the proposed bifunctional activation. For instance, imines are excellent substrates for BINOL-derived phosphoric acids because the imine nitrogen is a good hydrogen bond acceptor and the imine substituent can be oriented within the chiral pocket. acs.org The electronic properties and steric bulk of the substrate's substituents play a critical role. Substrates with aromatic rings may benefit from stabilizing π-π interactions, while substrates with excessively bulky groups may be too large to fit into the catalytic pocket, resulting in low reactivity or selectivity.
Influence of Catalyst Structure and Substituent Effects on Enantioselectivity
The enantioselectivity of binaphthyl-based Brønsted acid catalysts is exquisitely sensitive to their structure, particularly the nature of substituents at the 3,3' positions of the binaphthyl rings. cam.ac.ukacs.org These positions are adjacent to the acidic site and play a direct role in shaping the chiral environment. Introducing bulky substituents at these positions generally leads to a more constricted catalytic pocket, which can significantly enhance stereochemical control. acs.org
Studies on analogous phosphoric acid catalysts have systematically demonstrated this effect. By modulating the steric bulk at the 3,3' positions, researchers can fine-tune the catalyst's selectivity for a given transformation. researchgate.netcam.ac.uk This principle is directly applicable to this compound.
Small Substituents (e.g., -H): Catalysts lacking bulky groups at the 3,3' positions often provide low to moderate enantioselectivity. The chiral pocket is too open, allowing for multiple substrate orientations and leading to less differentiation between the diastereomeric transition states.
Bulky Substituents (e.g., -SiPh₃, 2,4,6-triisopropylphenyl): The introduction of sterically demanding groups creates a much more defined and restrictive chiral environment. These groups act as "walls" that effectively block one face of the substrate, forcing the nucleophile to attack from a single, highly preferred direction. This typically results in a dramatic increase in enantiomeric excess (ee). nih.govacs.org
Extremely Bulky Substituents: There is an optimal level of steric bulk. If the substituents are excessively large, they can block the substrate from entering the active site altogether, leading to a loss of reactivity. cam.ac.uk
The electronic nature of the substituents can also play a role, although it is often secondary to the steric effect. Electron-withdrawing groups can increase the acidity of the N-H proton, which may enhance the catalyst's activity. rsc.orgnih.gov
| Catalyst Analogue (Phosphoric Acid) | 3,3' Substituent (R) | Reaction Type | Substrate Example | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| (R)-BPA-H | -H | Transfer Hydrogenation | 2-Phenylquinoline | 20 |
| (R)-BPA-Ph | -C₆H₅ | Transfer Hydrogenation | 2-Phenylquinoline | 55 |
| (R)-BPA-TRIP | -2,4,6-(i-Pr)₃C₆H₂ | Transfer Hydrogenation | 2-Phenylquinoline | 90 |
| (R)-BPA-SiPh₃ | -Si(C₆H₅)₃ | Mannich Reaction | N-Boc-imine + Silyl Ketene Acetal | 96 |
| (R)-NTPA-9-anthryl | -9-Anthryl | Diels-Alder | Anthracene-9-carbaldehyde + Diene | 99 |
This table presents data from analogous BINOL-derived phosphoric acid (BPA) and N-triflyl phosphoramide (B1221513) (NTPA) catalysts to illustrate the general principle of how 3,3' substituents impact enantioselectivity in reactions they are known to catalyze. Data is representative and compiled from general findings in the field. rsc.orgnih.govcam.ac.uk
Spectroscopic and Spectrometric Studies of Catalyst-Substrate/Intermediate Interactions
Experimental verification of the proposed catalytic mechanisms and transition state models relies heavily on spectroscopic and spectrometric techniques. These methods provide valuable snapshots of the interactions between the catalyst and the substrate or reactive intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR (for phosphate-based analogues) are powerful tools for probing hydrogen bonding interactions. The formation of a hydrogen bond between the catalyst's acidic proton and the substrate can be observed as a significant downfield shift of the N-H proton signal in the ¹H NMR spectrum. Titration experiments, where the substrate is incrementally added to a solution of the catalyst, can be used to monitor these changes and even calculate binding constants. Non-linear effect studies can also provide insight into the aggregation state of the catalyst and the nature of the active species.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting non-covalently bound species. In several catalytic systems, researchers have successfully observed ions corresponding to the catalyst-substrate complex or key intermediates. nih.gov This provides direct evidence for the association of the catalyst and reactants in the gas phase, supporting the proposed mechanistic pathways.
Infrared (IR) Spectroscopy: Changes in the stretching frequencies of functional groups involved in hydrogen bonding (e.g., C=O, C=N, S=O) upon complexation with the catalyst can be monitored by IR spectroscopy. This provides further evidence for the specific points of interaction between the catalyst and substrate.
By combining these experimental techniques with computational modeling, a detailed and consistent picture of the catalytic cycle emerges, confirming that a network of well-orchestrated non-covalent interactions within a sterically defined pocket is the ultimate source of stereocontrol.
Computational Chemistry Approaches in R 1,1 Binaphthalene 2,2 Sulfonimide System Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it ideal for elucidating reaction mechanisms. For catalytic systems involving binaphthyl derivatives, DFT calculations are routinely employed to map potential energy surfaces, identify transition states, and determine the energetics of reaction pathways.
Researchers utilize DFT to model the interactions between the chiral catalyst, substrates, and intermediates throughout a chemical reaction. This allows for the identification of the lowest energy pathway and the key transition state that governs the reaction rate and stereoselectivity. For instance, in reactions catalyzed by chiral Brønsted acids, DFT can elucidate the precise nature of hydrogen bonding and proton transfer steps. Functionals such as M06-2X are often chosen for their accuracy in describing non-covalent interactions, which are critical in stereoselective catalysis. nih.gov
In studies of related binaphthyl-based ligands used in palladium-catalyzed asymmetric C–H activation, DFT calculations have been instrumental in confirming the viability of proposed ligand designs. nih.govacs.org These calculations can compare the stability of different palladacycle intermediates and the geometries of transition states, providing a rationale for experimentally observed outcomes. nih.govacs.org By simplifying complex ligands and substrates in computational models, researchers can perform accurate DFT calculations of entire reaction pathways to understand the molecular mechanism and the factors influencing the final product's configuration. researchgate.net
Table 1: Representative Energy Barriers for Catalytic Steps Calculated by DFT for Analogous Systems This table is illustrative and compiles typical data from DFT studies on related chiral catalysts to demonstrate the type of information generated.
| Catalytic Step | System/Reaction | DFT Functional | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C-H Bond Activation | Pd-Catalyzed Annulation | M06 | 15-20 | nih.gov |
| aza-Henry Reaction | Bifunctional Brønsted Acid Catalysis | M06-2X | 10-18 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. For a catalyst like (R)-1,1'-Binaphthalene-2,2'-sulfonimide, the geometry is not static; the dihedral angle between the two naphthalene (B1677914) rings can fluctuate, influencing the shape of the chiral pocket.
MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a trajectory of conformations over a specific period. This allows for a detailed analysis of the conformational landscape. For example, an MD simulation of the parent (R)-BINOL molecule in hexane (B92381) was used to analyze the distribution of the dihedral angle, revealing its flexibility. researchgate.net Such simulations are crucial for understanding how the catalyst's structure adapts upon substrate binding and how its flexibility impacts enantioselectivity. nih.gov
Prediction of Enantioselectivity and Reaction Outcomes
A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity. This remains a challenging task due to the small energy differences between diastereomeric transition states that lead to opposite enantiomers. However, sophisticated computational workflows and machine learning techniques have shown significant promise.
For classes of catalysts like BINOL-derived chiral phosphoric acids, which are close structural and functional analogs of sulfonimides, holistic models have been developed to predict enantiomeric ratios (er). nih.gov These models combine data from numerous published reactions and use multivariate linear regression or machine learning to correlate catalyst and substrate features with the observed stereochemical outcome. nih.govarxiv.org The features, or "descriptors," can be steric (e.g., Sterimol parameters) or electronic (e.g., Hammett parameters) and quantify the properties of different parts of the catalyst and reactants.
This quantitative structure-activity/selectivity relationship (QSAR) approach allows for the prediction of enantioselectivity for new, untested combinations of substrates and catalysts, thereby accelerating reaction development. nih.gov By identifying the key interactions that govern asymmetric induction, these models provide a deeper mechanistic understanding that can be transferred across different reaction types. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model for Predicting Enantioselectivity in Chiral Brønsted Acid Catalysis This table is based on general approaches described in the literature for analogous catalyst systems.
| Component | Descriptor Type | Example Parameter | Purpose | Reference |
|---|---|---|---|---|
| Catalyst | Steric | Sterimol B5 (3,3' subs.) | Quantifies bulk of groups defining the chiral pocket | nih.gov |
| Catalyst | Electronic | Hammett σ (3,3' subs.) | Quantifies electron-donating/withdrawing nature | nih.gov |
| Imine Substrate | Steric | A-value (N-substituent) | Measures steric demand of the imine substituent | nih.gov |
Rational Design of Enhanced this compound Catalysts
The ultimate application of computational chemistry in this field is the rational, in silico design of new catalysts with improved activity and selectivity. jnu.ac.in By leveraging the understanding gained from DFT and MD studies, researchers can propose structural modifications to the this compound backbone and screen their potential performance computationally before committing to synthetic efforts. nih.gov
A common design strategy involves modifying the substituents at the 3,3' positions of the binaphthyl core. These positions are critical for tuning the steric environment of the active site and the catalyst's acidity (pKa). Computational methods can predict how different substituent groups will alter the catalyst's properties. For example, DFT calculations can be used to compute the pKa values for a library of virtual catalyst candidates, allowing for the selection of derivatives with optimal Brønsted acidity for a specific reaction. acs.org
Descriptor-based screening is another powerful tool. Once a predictive model for enantioselectivity is established (as in section 6.3), it can be used to screen a large virtual library of potential catalysts. This high-throughput screening can rapidly identify promising candidates that are predicted to deliver high enantioselectivity, significantly streamlining the experimental discovery process. nih.gov This synergy between computation and experimentation accelerates the development of next-generation catalysts tailored for specific chemical transformations.
Advanced Concepts and Future Perspectives in R 1,1 Binaphthalene 2,2 Sulfonimide Chemistry
Supramolecular Assembly and Co-crystallization in Catalytic Systems
The strategic organization of molecules through non-covalent interactions, known as supramolecular assembly, is a cornerstone of modern catalyst design. In the context of (R)-1,1'-Binaphthalene-2,2'-sulfonimide and its derivatives, supramolecular chemistry offers a powerful tool to modulate catalytic activity and selectivity. The formation of well-defined assemblies, such as dimers or higher-order structures, can create a chiral microenvironment around the catalytic site, influencing the stereochemical outcome of a reaction. These assemblies are often mediated by hydrogen bonds, π-π stacking, and van der Waals forces.
Co-crystallization, a technique that involves crystallizing two or more different molecules together in a single crystal lattice, has emerged as a promising strategy in catalysis. For BINOL-derived catalysts, co-crystallization can be employed to fine-tune their steric and electronic properties. By introducing a co-former, it is possible to alter the catalyst's conformation, solubility, and stability. For instance, the co-crystallization of a BINOL-based catalyst with a substrate or a transition-state analog can provide valuable insights into the reaction mechanism. While specific studies on the co-crystallization of this compound are not extensively documented, the principles derived from related systems are highly applicable. Research has shown that the crystallization of macrocycles with pyromellitic diimides and naphthalene (B1677914) derivatives can lead to hydrogen-bonded charge-transfer co-crystals. rsc.org This approach could be adapted to create novel catalytic systems based on the sulfonimide scaffold.
The table below illustrates examples of supramolecular interactions and co-crystallization in related systems, highlighting the potential for this compound.
| System | Interactions/Co-formers | Impact on Catalysis/Properties |
| Silatrane-sulfonamide derivatives | Intermolecular hydrogen bonds (NH∙∙∙O-Si) and short contacts (CH∙∙∙O=S) leading to cyclic dimers. mdpi.com | Formation of a defined supramolecular structure that can influence reactivity and selectivity. |
| Adamantane-bearing macrocycle with dihydroxynaphthalene | Hydrogen-bonded charge-transfer co-crystals. rsc.org | Creation of porous materials with potential applications in catalysis and separation. |
| Dipeptide functionalized benzo[ghi]perylene (B138134) monoimide | Supramolecular assembly directing white light emission. rsc.org | Demonstrates the ability of functional groups to drive the formation of complex, ordered structures. |
Heterogenization and Immobilization Strategies for Recoverable Catalysts
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, facilitating catalyst recycling and reducing operational costs. For expensive, chiral catalysts like this compound, effective immobilization strategies are crucial for their large-scale application.
Several approaches have been developed for the heterogenization of BINOL-derived catalysts. These strategies typically involve the covalent attachment of the catalyst to an insoluble support, such as a polymer, silica (B1680970), or magnetic nanoparticles. The choice of support and the linking strategy are critical to preserving the catalyst's activity and enantioselectivity.
Key immobilization strategies applicable to this compound include:
Polymer Supports: Polystyrene is a commonly used support due to its chemical stability and tunable properties. BINOL derivatives have been successfully immobilized on polystyrene beads via Suzuki coupling of a monobromo-BINOL derivative with polystyrene functionalized with boronic acid. nih.gov This approach creates a stable carbon-carbon bond, ensuring minimal leaching of the catalyst.
Silica Supports: Silica gel is another popular support material, offering high surface area and mechanical stability. (R)-1,1'-Binaphthalene-2,2'-diol ((R)-BINOL) has been linked to silica gel to create chiral stationary phases for HPLC analysis. nih.gov A similar strategy could be employed for the sulfonimide derivative. A semi-heterogeneous system has been developed by anchoring a BINOL-derived phosphoric acid to a polystyrene brush grafted on SiO2 nanoparticles, which improves mass transfer. researchgate.net
Carbon Nanotubes: Carbon nanotubes have also been used as supports for immobilizing BINOL derivatives, creating hybrid materials for asymmetric catalysis. nih.gov
The following table summarizes different immobilization strategies for BINOL-derived catalysts.
| Support Material | Immobilization Method | Application | Advantages |
| Polystyrene | Suzuki coupling of bromo-BINOL with boronic acid-functionalized polystyrene. nih.govresearchgate.net | Asymmetric oxidation of thioethers. nih.gov | Stable C-C linkage, good catalyst stability, and reusability. researchgate.net |
| Silica Nanoparticles with Polystyrene Brush | Covalent anchoring via one-pot chloromethylation/Friedel-Crafts alkylation. researchgate.net | Asymmetric organocatalysis. | Improved mass transfer, quasi-homogeneous catalysis. researchgate.net |
| Silica Gel | Covalent linkage. nih.gov | Chiral stationary phase for HPLC. nih.gov | High surface area, mechanical stability. |
| Carbon Nanotubes | Formation of hybrid materials. nih.gov | Asymmetric catalysis. nih.gov | Unique electronic and structural properties. |
Integration of this compound into Sustainable and Green Chemistry Methodologies
Green and sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis, particularly asymmetric catalysis, plays a pivotal role in achieving these goals by enabling the development of more efficient and environmentally benign synthetic routes. The integration of this compound into green chemistry methodologies focuses on several key principles.
One of the core tenets of green chemistry is the use of catalysts to promote atom economy. By enabling highly selective transformations, catalysts like this compound can maximize the incorporation of reactant atoms into the final product, minimizing waste. The development of environmentally benign synthesis methods, such as those conducted in water or other green solvents, is another important aspect. rsc.orgscienceopen.com Research into facile and environmentally benign sulfonamide synthesis in aqueous media highlights the potential for greener routes to the catalyst itself and its derivatives. rsc.org
The principles of green chemistry that can be applied to catalysis with this compound are outlined in the table below.
| Green Chemistry Principle | Application in this compound Catalysis |
| Catalysis | Utilization of the sulfonimide as a chiral catalyst to enhance reaction rates and selectivity, reducing the need for stoichiometric reagents. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Exploring the use of greener solvents such as water, ionic liquids, or supercritical fluids in catalytic reactions. |
| Design for Energy Efficiency | Developing catalytic processes that can be conducted at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating the application of the catalyst in the transformation of biomass-derived starting materials. |
| Reduce Derivatives | Avoiding unnecessary derivatization steps in the synthesis of the catalyst and its application. |
| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring techniques to control and optimize catalytic reactions, preventing the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
Exploration of Multifunctional Catalysis with this compound
Multifunctional catalysis involves the use of a single catalyst that possesses multiple, distinct catalytic sites capable of promoting different steps of a reaction cascade or acting cooperatively to enhance catalytic performance. The this compound scaffold is well-suited for the development of multifunctional catalysts due to the presence of several potential active sites.
The acidic N-H proton of the sulfonimide group can act as a Brønsted acid, while the sulfonyl oxygens can function as Lewis basic sites. Additionally, the binaphthyl backbone provides a chiral environment and can be further functionalized to introduce other catalytic moieties. This inherent multifunctionality can be exploited to design catalysts for a variety of asymmetric transformations. For example, BINOL-derived bifunctional sulfide (B99878) catalysts have been successfully employed in the asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. rsc.org
The development of multifunctional catalysts based on this compound could involve:
Cooperative Catalysis: The acidic and basic sites within the molecule could work in concert to activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and enantioselectivity.
Bifunctional Catalysis: The introduction of an additional catalytic group, such as a phosphine (B1218219) or a thiourea, onto the binaphthyl backbone could create a bifunctional catalyst capable of promoting cascade reactions.
Metal-Ligand Bifunctional Catalysis: The sulfonimide moiety could act as a chiral ligand for a metal center, with the N-H proton participating in substrate activation or protonolysis steps.
The potential for multifunctional catalysis with the this compound scaffold is summarized in the table below.
| Catalytic Functionality | Potential Role in Multifunctional Catalysis | Example Reaction Type |
| Brønsted Acidity (N-H) | Activation of electrophiles, protonation of intermediates. | Mannich reaction, Friedel-Crafts reaction. |
| Lewis Basicity (S=O) | Activation of nucleophiles, stabilization of cationic intermediates. | Michael addition, aldol (B89426) reaction. |
| Chiral Scaffold | Enantiocontrol of the reaction. | Asymmetric synthesis. |
| Additional Functional Groups | Introduction of new catalytic capabilities (e.g., hydrogen bonding, metal coordination). | Cascade reactions, cooperative catalysis. |
Development of Novel this compound Analogues and Scaffold Modifications
The development of novel analogues and the modification of the this compound scaffold are crucial for expanding the scope of its applications and for fine-tuning its catalytic properties. The modular nature of the BINOL framework allows for systematic modifications at various positions, enabling the synthesis of a diverse library of catalysts with tailored steric and electronic properties.
Key strategies for the development of novel analogues include:
Substitution at the 3,3'-positions: Introducing bulky substituents at the 3 and 3' positions of the binaphthyl rings is a common strategy to enhance enantioselectivity by creating a more defined chiral pocket.
Functionalization of the 6,6'-positions: The 6 and 6' positions are amenable to functionalization, allowing for the attachment of the catalyst to solid supports or the introduction of additional catalytic groups.
Scaffold Modification: Exploring alternative aromatic backbones to the binaphthyl system could lead to the discovery of new classes of catalysts with unique properties. The use of naphthylimide as a scaffold for new drug discovery highlights the versatility of related structures. nih.gov
Recent research has focused on the synthesis of novel sulfonamide-phosphonate conjugates and other sulfonamide derivatives, demonstrating the ongoing interest in this class of compounds. nih.govresearchgate.net The development of new synthetic routes for binaphthalene derivatives also contributes to the accessibility of novel analogues. researchgate.net
The table below provides examples of potential modifications to the this compound scaffold and their expected impact on catalytic performance.
| Modification Site | Type of Modification | Expected Impact |
| 3,3'-positions | Introduction of bulky groups (e.g., aryl, silyl). | Increased enantioselectivity, altered solubility. |
| 6,6'-positions | Introduction of functional groups (e.g., -Br, -COOH, -NH2). | Enables immobilization, introduction of secondary catalytic sites. |
| Sulfonimide Bridge | Replacement of the SO2 group with other functionalities. | Modulation of acidity and catalytic activity. |
| Aromatic Backbone | Use of partially hydrogenated (H8-BINOL) or alternative aromatic systems. | Altered steric and electronic properties, improved synthetic accessibility. |
Q & A
Q. What are the key synthetic pathways for (R)-1,1'-Binaphthalene-2,2'-sulfonimide, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves coupling a chiral binaphthalene scaffold with a sulfonamide group. A common approach is using Suzuki-Miyaura cross-coupling to attach functionalized aromatic rings to the binaphthalene core . For enantiomeric purity, asymmetric catalysis with chiral ligands (e.g., (R)-BINAP derivatives) or chiral auxiliaries can be employed . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity, while chiral HPLC with columns like Chiralpak® IA/IB validates enantiomeric excess (ee) .
Q. How should researchers characterize the structural and chiral properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm connectivity and detect diastereomeric impurities.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., TD-DFT) to confirm chirality .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation .
Q. What purification techniques are optimal for achieving high purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonimide byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethanol/dichloromethane) based on solubility differences .
- Chiral Resolution : Preparative HPLC with cellulose-based chiral stationary phases for enantiomer separation .
Advanced Research Questions
Q. How can this compound be applied in asymmetric catalysis or chiral material design?
- Methodological Answer :
- Ligand Design : The sulfonimide group can act as a hydrogen-bond donor in organocatalysis. For example, integrate into Cu(II)-MOFs for enantioselective C–H activation, as demonstrated with analogous binaphthalene-dicarboxylate ligands .
- Chiral Sensing : Functionalize the sulfonimide with fluorophores for enantioselective fluorescence quenching assays .
Q. How can contradictions between experimental spectroscopic data and computational models be resolved?
- Methodological Answer :
- DFT Optimization : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level). Discrepancies in chemical shifts may indicate solvent effects or conformational flexibility .
- Dynamic NMR Studies : Probe temperature-dependent line broadening to identify rotameric equilibria affecting spectral assignments .
Q. What strategies enhance the bioactivity of this compound for medicinal chemistry applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the sulfonimide group via:
- Electron-Withdrawing Substituents : Introduce –NO or –CF to modulate acidity and binding affinity .
- Prodrug Derivatization : Convert the sulfonimide to a methyl ester for improved membrane permeability .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
Analytical and Safety Considerations
Q. What are the best practices for handling and storing this compound to prevent racemization?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C to minimize oxidation and thermal degradation .
- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to UV light, which may induce photoracemization .
Q. How can researchers address low yields in the sulfonylation step during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
